Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
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Overview
Description
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an antifolate, which means it inhibits the action of folic acid, a vitamin essential for DNA synthesis and cell division. This compound is particularly important in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate involves multiple steps. The key intermediate is 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, which is synthesized through a series of reactions including condensation, cyclization, and reduction . The final step involves the reaction of this intermediate with pentanedioic acid in the presence of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyrrolo[2,3-d]pyrimidine ring.
Substitution: The amino group can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a form of folic acid required for DNA synthesis. By blocking this enzyme, the compound prevents the proliferation of rapidly dividing cells, such as cancer cells. It also affects other enzymes involved in purine and pyrimidine synthesis, further inhibiting cell growth.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor with similar applications.
Pemetrexed: A multi-targeted antifolate with a broader spectrum of activity.
Uniqueness
Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is unique due to its specific structure, which allows it to inhibit multiple enzymes involved in folate metabolism. This multi-targeted approach makes it particularly effective in treating certain types of cancer.
Properties
Molecular Formula |
C20H19N5Na2O6 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29);;/q;2*+1/p-2 |
InChI Key |
DAXXKQRMVGMIGJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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